molecular formula C21H29N3O8 B1669116 Cizolirtine citrate CAS No. 251375-82-3

Cizolirtine citrate

Número de catálogo: B1669116
Número CAS: 251375-82-3
Peso molecular: 451.5 g/mol
Clave InChI: JLKUMSHHQYQLSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cizolirtine, also known as E-4018 (citrate salt) or E-3710, is a calcitonin gene-related peptide antagonist potentially for the treatment of pain, overactive. The efficacy of Cizolirtine has been demonstrated in various models of acute and inflammatory pain in rodents. Cizolirtine may be useful for alleviating some neuropathic somatosensory disorders, in particular cold allodynia, with a reduced risk of undesirable side effects.. Cizolirtine inhibits the spinal release of substance P and CGRP in rats.

Aplicaciones Científicas De Investigación

Treatment of Urinary Incontinence

Clinical Trials Overview

Cizolirtine citrate has undergone several clinical trials to evaluate its effectiveness in treating urinary incontinence associated with overactive bladder. The following studies are pivotal:

  • Pilot Dose-Finding Study (2009) : This study involved 79 outpatients and assessed various doses of this compound (200 mg and 400 mg) against a placebo. Results indicated a significant reduction in urinary incontinence episodes, with 68.75% of patients on the higher dose reporting freedom from such episodes by the end of the study .
  • Phase 2 Proof-of-Concept Study (2010) : A total of 135 patients participated in this double-blind, placebo-controlled trial. The findings demonstrated that this compound significantly improved bladder diary variables compared to placebo, with a notable reduction in the average number of voidings per day and increased voided volume per micturition .

Efficacy Data

The following table summarizes key efficacy outcomes from these studies:

Study Dosage Reduction in Urinary Incontinence Episodes Percentage Free from Incontinence Adverse Events
Pilot Study (2009)400 mgMedian decrease of 1.14 episodes68.75%Mild to moderate (37% placebo, 81% C400)
Phase 2 Study (2010)800 mg33.4% reduction in voiding frequencyNot specifiedMore gastrointestinal events than oxybutynin

Analgesic Properties

This compound is also being investigated for its analgesic effects, particularly as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that it may possess greater potency than aspirin and other NSAIDs, making it a candidate for further development in pain management .

Safety Profile

The safety profile of this compound has been assessed across various studies, revealing that while adverse events are common, they tend to be mild to moderate. Notably, gastrointestinal side effects like nausea and neurologic issues such as headaches were reported more frequently compared to traditional antimuscarinic agents like oxybutynin .

Genotoxicity Assessment

Recent studies have also focused on the genotoxic potential of this compound. Research conducted to evaluate its safety concluded that cizolirtine does not exhibit significant genotoxic effects, supporting its continued investigation as a therapeutic agent .

Propiedades

IUPAC Name

N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.C6H8O7/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-10,15H,11-12H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUMSHHQYQLSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931373
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142155-44-0
Record name E 4018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--N,N-dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(phenyl)methoxy]ethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIZOLIRTINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U8XC5Q8QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cizolirtine citrate
Reactant of Route 2
Cizolirtine citrate
Reactant of Route 3
Cizolirtine citrate
Reactant of Route 4
Cizolirtine citrate
Reactant of Route 5
Cizolirtine citrate
Reactant of Route 6
Cizolirtine citrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.